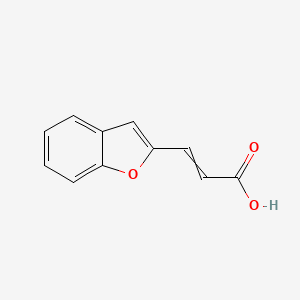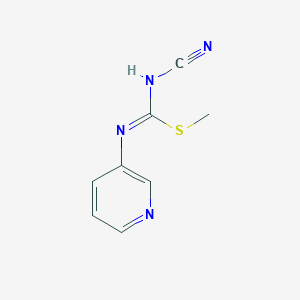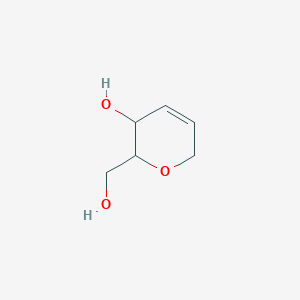
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+C6H3(CF3)2CH2X→(C2H5O)2P(O)CH2C6H3(CF3)2+HX
Where (X) represents a halide group (e.g., bromide or chloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Hydrolysis: Formation of phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: Employed in the development of flame retardants and plasticizers due to its thermal stability.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Agriculture: Explored as a potential component in the formulation of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphite: Another organophosphorus compound with similar reactivity but lacking the trifluoromethyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with a similar trifluoromethyl-substituted phenyl group but different functional groups.
Uniqueness: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is unique due to the presence of both the phosphonate group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
125138-12-7 |
|---|---|
Molekularformel |
C13H15F6O3P |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F6O3P/c1-3-21-23(20,22-4-2)8-9-5-10(12(14,15)16)7-11(6-9)13(17,18)19/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
YAVRWCHSQKIQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B8706773.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8706778.png)




![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)
![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)




